molecular formula C3H9O2P B1236445 propan-2-yloxyphosphinous acid CAS No. 51963-59-8

propan-2-yloxyphosphinous acid

Cat. No.: B1236445
CAS No.: 51963-59-8
M. Wt: 108.08 g/mol
InChI Key: LEJWEZUQJXHCNR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

propan-2-yloxyphosphinous acid can be synthesized through several methods. One common approach involves the reaction of phosphinic acid with isopropanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of phosphinic acid 1-methylethyl ester often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products. Industrial production may also involve the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

propan-2-yloxyphosphinous acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

propan-2-yloxyphosphinous acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and other organophosphorus compounds.

    Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

    Medicine: It is being explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which phosphinic acid 1-methylethyl ester exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it mimics the transition state of the enzyme’s natural substrate, thereby binding to the active site and preventing the enzyme from catalyzing its reaction. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

propan-2-yloxyphosphinous acid can be compared to other similar compounds such as:

This compound is unique in its balance of reactivity and stability, making it a versatile compound for various applications.

Properties

CAS No.

51963-59-8

Molecular Formula

C3H9O2P

Molecular Weight

108.08 g/mol

IUPAC Name

propan-2-yloxyphosphinous acid

InChI

InChI=1S/C3H9O2P/c1-3(2)5-6-4/h3-4,6H,1-2H3

InChI Key

LEJWEZUQJXHCNR-UHFFFAOYSA-N

SMILES

CC(C)OPO

Canonical SMILES

CC(C)OPO

Synonyms

isopropoxyphosphine oxide

Origin of Product

United States

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